4-(2-羟基苯基)哌啶-1-甲酸叔丁酯

描述

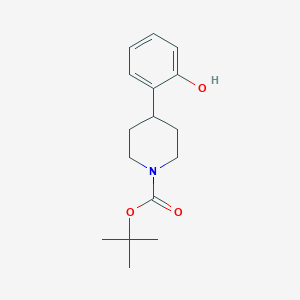

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C18H27NO3 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate were not found, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

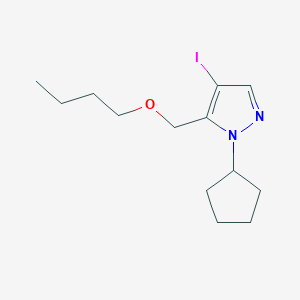

The molecular structure of Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate consists of a piperidine ring attached to a phenyl ring via an amine group. The phenyl ring has a hydroxyl group attached to it .Chemical Reactions Analysis

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a powder form substance . It has a molecular weight of 305.41 .科学研究应用

药物开发中的合成与中间体

4-(2-羟基苯基)哌啶-1-甲酸叔丁酯作为多种生物活性化合物合成中的关键中间体。例如,它用于通过多步工艺合成癌症治疗中的重要药物克唑替尼,该工艺从叔丁基-4-羟基哌啶-1-甲酸酯开始 (Kong et al., 2016)。此外,它还作为另一种重要抗癌药物凡德他尼合成的关键中间体 (Wang et al., 2015)。

结构研究与分子设计

相关化合物(如叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯)的 X 射线晶体学研究为分子结构提供了宝贵的见解,这些见解有助于新药设计 (Didierjean et al., 2004)。这种结构分析有助于理解分子相互作用和稳定性,这在药物开发中至关重要。

在抗癌和其他药物制剂合成中的作用

源自 4-(2-羟基苯基)哌啶-1-甲酸叔丁酯的化合物(如 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸叔丁酯)是小分子抗癌药物合成中的重要中间体 (Zhang et al., 2018)。优化这些合成方法是开发有效抗癌疗法的关键研究领域。

抗菌和驱虫活性研究

4-(2-羟基苯基)哌啶-1-甲酸叔丁酯的衍生物已被评估其抗菌和驱虫活性。这些研究为这些化合物在治疗感染和寄生虫病中的潜在用途提供了见解 (Sanjeevarayappa et al., 2015)。

未来方向

作用机制

Target of Action

Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, this compound can influence various cellular processes depending on the function of the target protein .

Result of Action

The primary result of the action of Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific role and function of the degraded protein .

属性

IUPAC Name |

tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-7,12,18H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRGNSRGOUNZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)

![N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2474195.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)

![N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride](/img/structure/B2474207.png)

![(7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B2474209.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)